![molecular formula C17H14ClN3O2 B2966297 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide CAS No. 1808423-70-2](/img/structure/B2966297.png)
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide for lab experiments is its relatively low toxicity. It has been shown to have minimal side effects, which makes it a promising candidate for further research. However, one limitation of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide could help to facilitate its use in future research.
Synthesis Methods
The synthesis of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide involves the reaction of 6-chloropyridine-3-carboxylic acid with 8-methoxy-3-methylquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide.
Scientific Research Applications
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-8-20-16-12(4-3-5-13(16)23-2)15(10)21-17(22)11-6-7-14(18)19-9-11/h3-9H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGUNPVWVTUIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3=CN=C(C=C3)Cl)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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